Davanone D
CAS No.: 20482-11-5
Cat. No.: VC18686584
Molecular Formula: C15H24O2
Molecular Weight: 236.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20482-11-5 |
---|---|
Molecular Formula | C15H24O2 |
Molecular Weight | 236.35 g/mol |
IUPAC Name | (2S)-2-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]-6-methylhept-5-en-3-one |
Standard InChI | InChI=1S/C15H24O2/c1-6-15(5)10-9-14(17-15)12(4)13(16)8-7-11(2)3/h6-7,12,14H,1,8-10H2,2-5H3/t12-,14+,15+/m1/s1 |
Standard InChI Key | FJKKZNIYYVEYOL-SNPRPXQTSA-N |
Isomeric SMILES | C[C@@H]([C@@H]1CC[C@](O1)(C)C=C)C(=O)CC=C(C)C |
Canonical SMILES | CC(C1CCC(O1)(C)C=C)C(=O)CC=C(C)C |
Introduction
Chemical Identity and Structural Features
Davanone D belongs to the tetrahydrofuran class of organic compounds, distinguished by a saturated five-membered ring containing one oxygen atom . Its IUPAC name, (2S)-6-methyl-2-[(2S,5R)-5-methyl-5-vinyltetrahydro-2-furanyl]-5-hepten-3-one, reflects three stereocenters that confer distinct spatial arrangements critical to its biological interactions . The compound’s InChIKey (FJKKZNIYYVEYOL-JENMUQSASA-N) further underscores its stereochemical specificity, which has been validated through gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) studies .
Stereochemical Configuration
The synthesis of davanoid derivatives, including Davanone D, involves diastereoselective cyclization strategies. For instance, asymmetric epoxidation and Grignard reactions have been employed to generate cis- and trans-diastereomers, with the trans configuration predominating in natural isolates . This stereochemical control is pivotal for replicating the compound’s native bioactivity in synthetic analogs .
Natural Occurrence and Extraction
Davanone D is primarily isolated from Artemisia species, notably A. laciniata and A. abrotanum. Hydrodistillation and dichloromethane extraction of aerial plant parts yield essential oils enriched with sesquiterpenoids, including Davanone D and its derivatives .
Phytochemical Profiling of Artemisia Oils
GC-MS analyses of A. abrotanum essential oils identified Davanone D as a major constituent, alongside silphiperfolanes and davanone ethers . The retention index (RI) of Davanone D on a non-polar CP Sil 5 CB column was reported as 1561, consistent across multiple studies . The table below summarizes key chromatographic parameters:
Parameter | Value | Reference |
---|---|---|
Retention Index (RI) | 1561 | |
Column Type | Capillary (CP Sil 5 CB) | |
Carrier Gas | Helium |
Synthetic Approaches and Derivative Development
The total synthesis of Davanone D and related davanoids has been achieved through modular routes starting from geranyl acetate. A six- to eight-step protocol enables the production of both cis and trans diastereomers, leveraging Sharpless asymmetric epoxidation to establish stereochemical fidelity .
Key Synthetic Steps
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Prenylation of Weinreb Amides: α-Prenylation of carbonyl intermediates using Grignard reagents ensures regioselectivity, avoiding γ-addition due to steric hindrance .
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Diastereoselective Cyclization: Acid-catalyzed cyclization of epoxy precursors yields the tetrahydrofuran core with >8:1 enantiomeric ratios .
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Functionalization: Late-stage oxidation and vinylation introduce the ketone and vinyl groups essential for bioactivity .
Analytical Characterization
Spectroscopic Data
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Mass Spectrometry: The base peak at m/z 236 corresponds to the molecular ion , with fragment ions at m/z 151 and 111 indicative of tetrahydrofuran ring cleavage .
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NMR Spectroscopy: and NMR data confirm the presence of a vinyl group () and ketone moiety () .
Chromatographic Behavior
Davanone D elutes at 1561 RI on non-polar columns, with slight variations observed in polar stationary phases due to hydrogen bonding interactions .
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